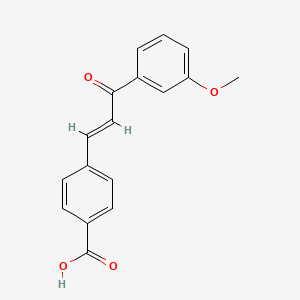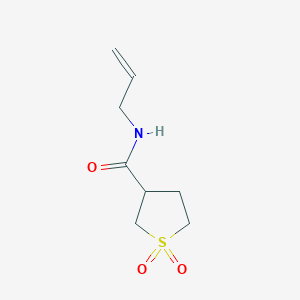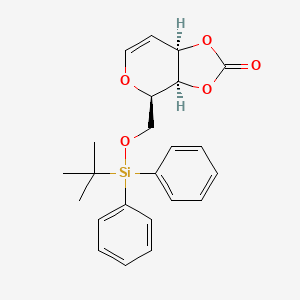
6-O-(tert-butyldiphenylsilyl)-d-galactalcycliccarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in organic synthesis. It is a derivative of D-galactal, modified with a tert-butyldiphenylsilyl group and a cyclic carbonate moiety. This compound is significant in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl groups of D-galactal. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The cyclic carbonate moiety is then formed through a reaction with a carbonate source under specific conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclic carbonate moiety.
Substitution: The tert-butyldiphenylsilyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions for substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex oligosaccharides and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves its role as a protective group in organic synthesis. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule . The cyclic carbonate moiety can undergo ring-opening reactions, providing a versatile platform for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-(tert-Butyldiphenylsilyl)-D-glucal: Similar in structure but derived from D-glucal instead of D-galactal.
tert-Butyldimethylsilyl (TBDMS) derivatives: These compounds use a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
Uniqueness
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to its combination of a bulky silyl protecting group and a cyclic carbonate moiety. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in complex carbohydrate synthesis .
Propriétés
Formule moléculaire |
C23H26O5Si |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(3aR,4R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C23H26O5Si/c1-23(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21-19(14-15-25-20)27-22(24)28-21/h4-15,19-21H,16H2,1-3H3/t19-,20-,21-/m1/s1 |
Clé InChI |
UAPADKGJFXDCLX-NJDAHSKKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]4[C@@H](C=CO3)OC(=O)O4 |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C(C=CO3)OC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

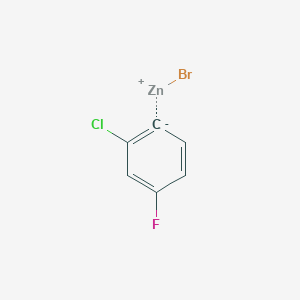
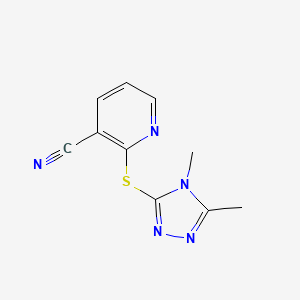
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
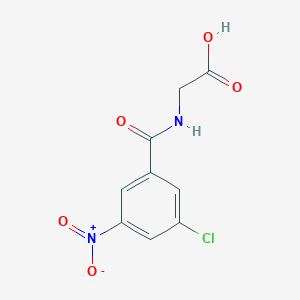

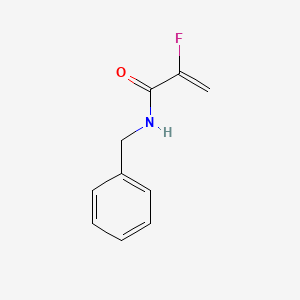
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
